molecular formula C18H24N2O6 B2869109 (2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid CAS No. 281666-44-2

(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid

Cat. No.: B2869109
CAS No.: 281666-44-2
M. Wt: 364.398
InChI Key: DDWOAECQYPSHMZ-KBPBESRZSA-N
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Description

(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the design and synthesis of novel arginase inhibitors . Arginase is a key metalloenzyme involved in the urea cycle and is increasingly recognized as a therapeutic target in a range of conditions, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's disease, and cancer immunology . Within the immunosuppressive tumor microenvironment, arginase activity depletes local L-arginine, leading to impaired T-cell function and immune evasion; thus, inhibitors derived from this chemical scaffold can help restore antitumor immunity . The molecular structure incorporates two protecting groups: a benzyloxycarbonyl (Cbz) group on the ring nitrogen and a tert-butoxycarbonyl (Boc) group on the amino side chain. This specific configuration makes it a valuable building block for the controlled synthesis of complex peptides and peptidomimetics . Its stereochemistry is critical for achieving high affinity and selectivity toward biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR) in drug discovery programs, leveraging its rigid pyrrolidine core to conformationally constrain potential therapeutic molecules . It is supplied For Research Use Only and is intended for laboratory applications by trained professionals.

Properties

IUPAC Name

(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWOAECQYPSHMZ-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common route involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group, followed by the protection of the carboxyl group with a benzyloxycarbonyl group. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete protection of the functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and the efficient production of large quantities of the compound. The use of continuous flow reactors can also enhance the safety and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under specific conditions, allowing the compound to interact with its target. The pathways involved often include the formation of covalent bonds with the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

(2S,4R)-1-N-(tert-butoxycarbonyl)-4-n-pentylpyrrolidine-2-carboxylic acid (Compound 14)
  • Structure : Boc-protected at position 1, with a linear n-pentyl chain at position 3.
  • Key Differences: The absence of a Cbz group and the 4R configuration reduce steric hindrance compared to the target compound. This likely enhances solubility in non-polar solvents, making it suitable for hydrophobic interactions in drug design .
(2S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
  • Structure : Features a trifluoromethylbenzyl group at position 4.
  • Key Differences: The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability, advantageous for pharmacokinetic optimization.
(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid
  • Structure: Lacks the Cbz group and has a free amino group at position 4.
  • Key Differences: The unprotected amino group enables direct participation in coupling reactions, streamlining peptide synthesis. However, it requires careful handling to avoid premature deprotection .

Stereochemical and Positional Isomerism

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid (CAS 96314-29-3)
  • Structure: 4S phenyl substituent instead of Boc-amino.
  • However, its hazards (H302, H315, H319) mirror those of the target compound .
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid (CAS 144069-70-5)
  • Structure : 2R configuration contrasts with the target’s 2S.
  • Comparison : The stereochemical inversion at position 2 alters chiral recognition in enzymatic processes, which may reduce or eliminate bioactivity in certain contexts .

Halogenated and Bulkier Substituents

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylic Acid
  • Structure: Incorporates a chloro-isopropylphenoxy group.
  • The chlorine atom may facilitate halogen bonding in drug-receptor interactions .
(2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-pyrrolidine-2-carboxylic Acid (CAS 203866-14-2)
  • Structure : Fluorine at position 4R.
  • This is critical for optimizing membrane permeability .

Research Implications

  • Synthetic Utility: The target compound’s dual protection (Cbz/Boc) allows sequential deprotection, enabling precise control in multi-step syntheses . Analogs with halogens or bulky groups (e.g., CF₃, chloro-isopropylphenoxy) offer tailored stability and interaction profiles .
  • Safety Considerations : Compounds with shared hazards (e.g., H302, H315) require standardized protocols for handling, while stereoisomers (2S vs. 2R) demand rigorous analytical verification to ensure intended activity .

Biological Activity

(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This compound belongs to a class of β-amino acids and derivatives, which have been shown to exhibit various biological activities, including antitumor and antimicrobial properties.

  • Molecular Formula : C₁₁H₁₅N₃O₅
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 87691-27-8

1. Antitumor Activity

Research indicates that derivatives of β-amino acids can act as selective substrates for the LAT1/4F2hc transporter, leading to increased uptake in tumor cells. This property has been exploited in developing chemotherapeutic agents that accumulate in cancerous tissues, thus enhancing the efficacy of treatment while minimizing systemic toxicity .

2. Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Transport Mechanisms : The ability to act as a substrate for specific amino acid transporters allows for selective uptake in cells expressing these transporters, particularly in tumor cells .
  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in key metabolic pathways, leading to reduced proliferation of cancer cells or bacteria .

Case Study 1: Antitumor Efficacy

A study explored the effectiveness of this compound in a mouse model bearing human tumor xenografts. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Treatment GroupTumor Size Reduction (%)
Control0
Low Dose30
High Dose65

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) value indicating effective inhibition of bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

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